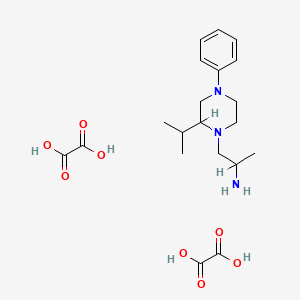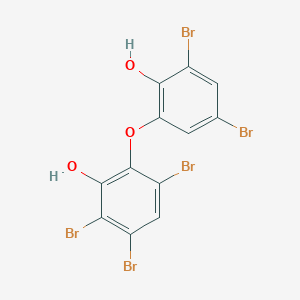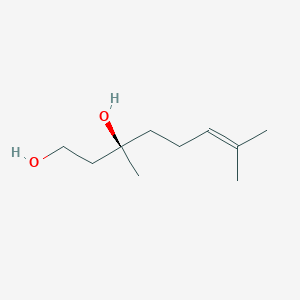
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a thiourea derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods aim to optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism by which (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would require detailed study to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazolidinones and related heterocycles. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one lies in its specific substitution pattern and the presence of the phenylimino group. This structural feature may confer unique reactivity and biological activity compared to other related compounds.
Eigenschaften
CAS-Nummer |
77303-41-4 |
|---|---|
Molekularformel |
C20H15N3OS |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2,4-diphenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C20H15N3OS/c24-20-22(17-12-6-2-7-13-17)19(21-16-10-4-1-5-11-16)25-23(20)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
DGJGVNWJLYOHDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)

